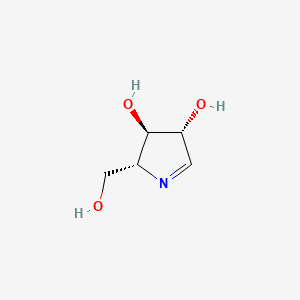
(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol is a compound with a unique structure that includes a pyrrole ring substituted with hydroxymethyl and diol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol can be achieved through several methods. One common approach involves the use of D-glucuronolactone as a starting material. The process includes enantiospecific synthesis steps that convert D-glucuronolactone into the desired compound through a series of reactions . The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the precise addition of reagents and control of reaction conditions.
化学反应分析
Types of Reactions
(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative, while reduction can yield a fully saturated pyrrolidine ring.
科学研究应用
(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a ligand for receptor studies.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which (2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol exerts its effects involves its interaction with specific molecular targets. For example, it can act as an inhibitor of glycogen phosphorylase, an enzyme involved in glycogen metabolism . The compound binds to the active site of the enzyme, preventing the conversion of glycogen to glucose, which can be beneficial in the treatment of diseases related to glycogen storage.
相似化合物的比较
Similar Compounds
Similar compounds include other hydroxylated pyrrole derivatives and dihydroxypyrrolidines. These compounds share structural similarities but may differ in their specific functional groups and stereochemistry.
Uniqueness
What sets (2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol apart is its specific stereochemistry and the presence of both hydroxymethyl and diol groups
属性
分子式 |
C5H9NO3 |
|---|---|
分子量 |
131.13 g/mol |
IUPAC 名称 |
(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |
InChI |
InChI=1S/C5H9NO3/c7-2-3-5(9)4(8)1-6-3/h1,3-5,7-9H,2H2/t3-,4-,5-/m1/s1 |
InChI 键 |
QUPCOXZVKXONSC-UOWFLXDJSA-N |
手性 SMILES |
C1=N[C@@H]([C@H]([C@@H]1O)O)CO |
规范 SMILES |
C1=NC(C(C1O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B13354780.png)
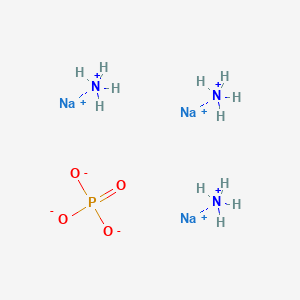
![3-(4-hydroxyquinazolin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B13354783.png)
![2-(4-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B13354788.png)
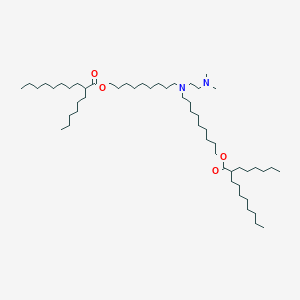
![4-bromo-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide](/img/structure/B13354812.png)
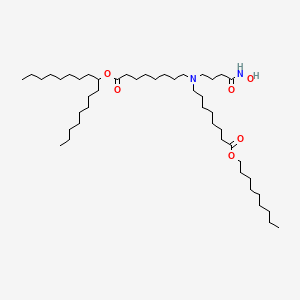
![3-[(Ethylsulfanyl)methyl]-6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354822.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13354834.png)
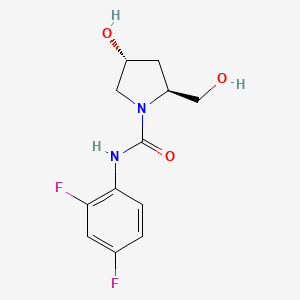
![4-amino-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13354846.png)
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B13354851.png)
![5-({[(4-Ethylphenyl)carbonyl]carbamothioyl}amino)-2-hydroxybenzoic acid](/img/structure/B13354852.png)
